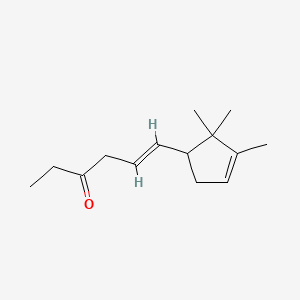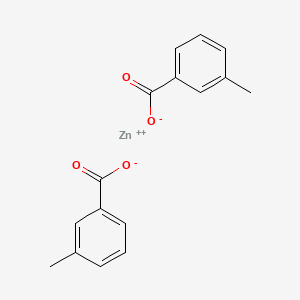
Zinc m-toluate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc m-toluate: is an organic zinc compound with the chemical formula C16H14O4Zn zinc 3-methylbenzoate . This compound is typically found in the form of a white crystalline powder and is known for its solubility in organic solvents such as alcohols, ketones, and ethers, while being relatively insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc m-toluate is generally synthesized through the reaction of 3-methylbenzoic acid with anhydrous zinc chloride . The process involves dissolving 3-methylbenzoic acid in an appropriate solvent, adding anhydrous zinc chloride, and allowing the reaction to proceed under controlled temperature conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc m-toluate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reactions: Typically involve other metal salts under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc m-toluate is used as a catalyst in organic synthesis, particularly in reactions involving carbene intermediates, electrophilic substitution, and hydroxyl phosphonate reactions .
Biology and Medicine:
Industry: In industrial applications, this compound is used as a corrosion inhibitor in coatings and paints to protect metal surfaces from corrosion .
Wirkmechanismus
The mechanism of action of zinc m-toluate involves its interaction with various molecular targets and pathways. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They are involved in the modulation of several zinc-dependent proteins, including transcription factors and enzymes that regulate cell proliferation, apoptosis, and antioxidant defenses .
Vergleich Mit ähnlichen Verbindungen
Zinc benzoate: Similar in structure but lacks the methyl group present in zinc m-toluate.
Zinc acetate: Another zinc salt with different chemical properties and applications.
Zinc chloride: A more commonly used zinc compound with broader applications.
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
68092-46-6 |
|---|---|
Molekularformel |
C16H14O4Zn |
Molekulargewicht |
335.7 g/mol |
IUPAC-Name |
zinc;3-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
FVAFBVXHPTZJFY-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Zn+2] |
Verwandte CAS-Nummern |
99-04-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
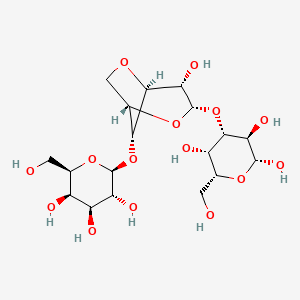
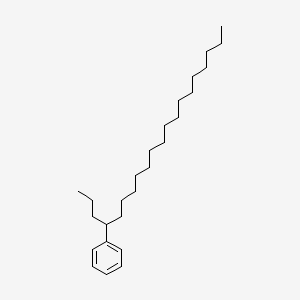

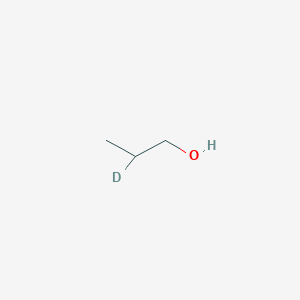
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
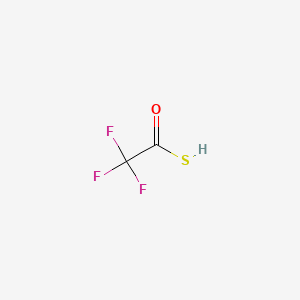
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
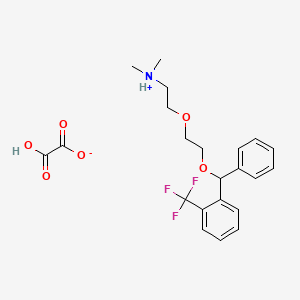

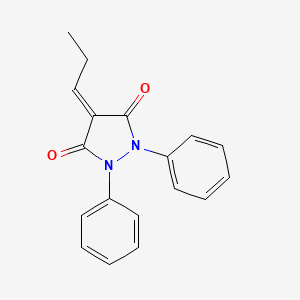
![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
